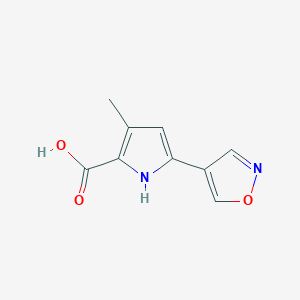
5-(Isoxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Isoxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both isoxazole and pyrrole rings. Heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 5-(Isoxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid, often involves metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . One common method involves the (3 + 2) cycloaddition reaction of nitrile oxides with alkynes . Another approach is the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Industrial Production Methods
Industrial production methods for isoxazole derivatives typically focus on optimizing yield and purity while minimizing environmental impact. Microwave-assisted synthesis and catalyst-free methods have been explored to achieve these goals .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Isoxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoxazole or pyrrole rings.
Substitution: Substitution reactions can introduce new functional groups onto the compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
5-(Isoxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5-(Isoxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The pyrrole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Pyrrole: A five-membered ring with one nitrogen atom.
Thiazole: A five-membered ring with one sulfur and one nitrogen atom.
Oxadiazole: A five-membered ring with two nitrogen atoms and one oxygen atom
Uniqueness
5-(Isoxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to the combination of isoxazole and pyrrole rings in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H8N2O3 |
|---|---|
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
3-methyl-5-(1,2-oxazol-4-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-5-2-7(6-3-10-14-4-6)11-8(5)9(12)13/h2-4,11H,1H3,(H,12,13) |
InChI-Schlüssel |
HRZGDVSBXMWIAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC(=C1)C2=CON=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





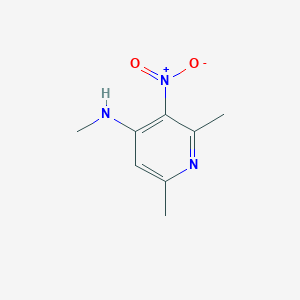
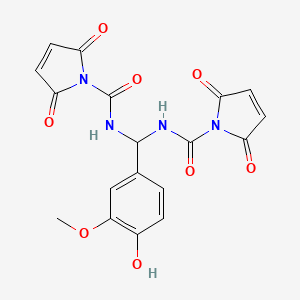
![5-Isopropyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13028466.png)
![1'-tert-Butyl 6-ethyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13028470.png)
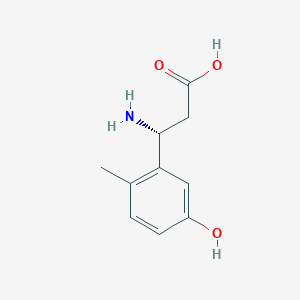

![4-Chloropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13028500.png)
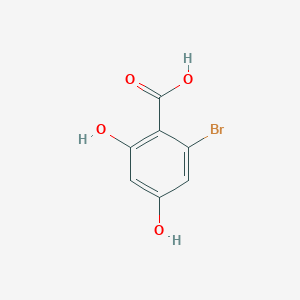

![5-Isopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13028532.png)

